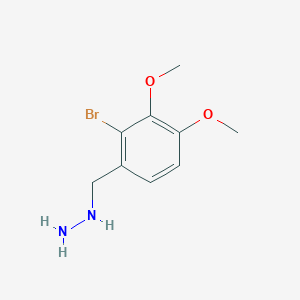
Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid is a compound that features a carboxybenzyl (Cbz) protecting group attached to an amino acid derivative. The Cbz group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group of the amino acid with the Cbz group. This can be achieved by reacting the amino acid with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Cbz-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd-C), hydrogen gas.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Removal of the Cbz group to yield the free amino acid.
Substitution: Formation of substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Utilized in the study of enzyme-substrate interactions and protein folding.
Industry: Employed in the production of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid primarily involves its role as a protected amino acid. The Cbz group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Cbz group can be removed under mild conditions, typically through catalytic hydrogenation, to yield the free amino acid .
Comparación Con Compuestos Similares
Similar Compounds
Boc-(s)-2-amino-3-hydroxy-3-methylbutanoic acid: Features a tert-butyloxycarbonyl (Boc) protecting group instead of the Cbz group.
Fmoc-(s)-2-amino-3-hydroxy-3-methylbutanoic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid is unique due to the stability of the Cbz group under a variety of reaction conditions and its ease of removal through catalytic hydrogenation. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amino groups are required .
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Clave InChI |
MFRLLTJYHNOXRS-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Aminoethanol hemi((Z)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)](/img/structure/B12959580.png)




![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12959604.png)






![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)
